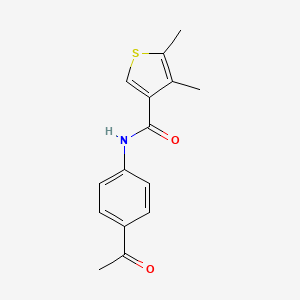

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetylphenyl group and a carboxamide group attached to the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials such as 2,5-dimethylthiophene with reagents like bromine or chlorine to introduce halogen atoms at specific positions.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-acetylphenyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Alcohols and Amines: Formed through reduction.

Halogenated or Nitro-substituted Thiophenes: Formed through substitution reactions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties can exhibit significant anticancer properties. N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Properties

The compound has also been investigated for its antioxidant activities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential therapeutic uses in oxidative stress-related conditions .

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures can act as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer’s disease. The inhibition of this enzyme increases acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline . this compound could be explored further for its potential in this area.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a candidate for biochemical research. Studies have shown that similar thiophene derivatives can inhibit enzymes involved in metabolic pathways, suggesting that this compound may also possess such properties .

Drug Development

Given its structural characteristics, this compound could serve as a lead structure for the development of new pharmaceuticals targeting specific biological pathways. The incorporation of the thiophene ring enhances the pharmacological profile of the molecule, making it an attractive candidate for further development .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic properties through structural modifications allows for the design of materials with enhanced performance characteristics .

Sensor Development

This compound may also find applications in sensor technology due to its ability to undergo redox reactions. This property is beneficial for developing sensors that detect various analytes through changes in conductivity or optical properties .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the acetylphenyl and carboxamide groups allows for interactions with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. In materials science, its conductive properties are attributed to the delocalized π-electrons in the thiophene ring, which facilitate charge transport.

Comparaison Avec Des Composés Similaires

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Comparison: N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to the benzene ring in similar compounds. This difference can influence its reactivity, stability, and potential applications. For example, the thiophene ring’s sulfur atom can participate in additional interactions, making it more suitable for certain catalytic and electronic applications.

Activité Biologique

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C16H17NO2S

- Molecular Weight: 287.38 g/mol

The structure includes a thiophene ring substituted with an acetylphenyl group and a carboxamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes or receptors by binding to their active sites through hydrogen bonding and hydrophobic interactions.

- Anticancer Activity: Preliminary studies suggest that it can induce apoptosis in cancer cells by affecting the cell cycle and increasing reactive oxygen species (ROS) levels .

- Antimicrobial Effects: The compound exhibits significant antibacterial activity against various pathogens, which may be linked to its structural properties enabling effective binding to bacterial targets.

1. Anticancer Activity

Research indicates that this compound demonstrates notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

The compound's mechanism involves the induction of apoptosis and disruption of the cell cycle at the G1 phase, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 256 | |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 256 |

These findings indicate that the compound possesses significant antibacterial activity, suggesting potential applications in treating bacterial infections.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) Inhibition: It may affect neurotransmitter levels by inhibiting AChE, which could have implications for neurodegenerative diseases .

- Topoisomerase II Inhibition: As a potential topoisomerase II inhibitor, it may interfere with DNA replication in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- In a study evaluating its anticancer effects on breast cancer cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like etoposide .

- Another investigation into its antimicrobial properties revealed that it effectively inhibited growth in multidrug-resistant strains of bacteria, suggesting its potential as a new therapeutic agent.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHYMMPBXDIYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.